
Dihydrovomifoliol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrovomifoliol is a naturally occurring sesquiterpenoid, which belongs to the class of organic compounds known as terpenes. These compounds are characterized by three consecutive isoprene units. This compound is typically found in various plant species and is known for its diverse pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: Dihydrovomifoliol can be synthesized through various chemical reactions involving terpenoid precursors. One common method involves the reduction of dehydrovomifoliol using specific reducing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plants. The process includes selecting plant materials rich in this compound, followed by extraction, separation, and purification steps to obtain the pure compound .
化学反応の分析
Types of Reactions: Dihydrovomifoliol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds
科学的研究の応用
Dihydrovomifoliol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma
作用機序
Dihydrovomifoliol exerts its effects through various molecular targets and pathways. One notable mechanism involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which plays a crucial role in lipid metabolism. This activation leads to the regulation of genes involved in fatty acid oxidation and lipogenesis, thereby influencing lipid accumulation and metabolism .
類似化合物との比較
Dehydrovomifoliol: A closely related compound with similar pharmacological properties.
Vomifoliol: Another sesquiterpenoid with comparable chemical structure and biological activities
Uniqueness of Dihydrovomifoliol: this compound is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. Its ability to modulate lipid metabolism through the PPARα pathway sets it apart from other similar compounds .
特性
分子式 |
C13H22O3 |
|---|---|
分子量 |
226.31 g/mol |
IUPAC名 |
(4S)-4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10?,13-/m1/s1 |
InChIキー |
CWOFGGNDZOPNFG-JLOHTSLTSA-N |
異性体SMILES |
CC1=CC(=O)CC([C@]1(CCC(C)O)O)(C)C |
正規SMILES |
CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



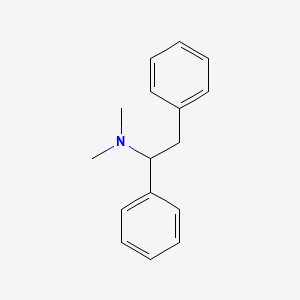

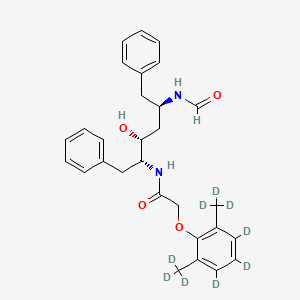
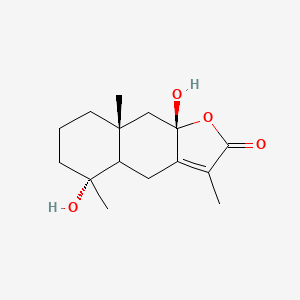
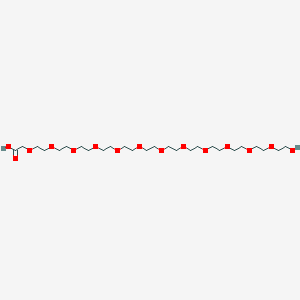
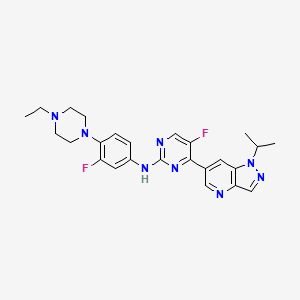
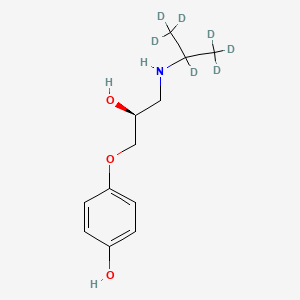
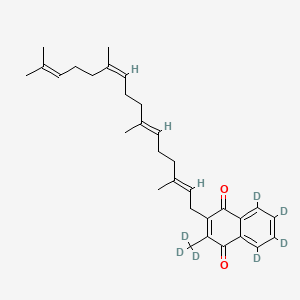


![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

